1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine 1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475640
InChI: InChI=1S/C18H27BrN2O3S/c1-16(2,3)24-15(22)21-11-18(12-21,20-25(23)17(4,5)6)13-7-9-14(19)10-8-13/h7-10,20H,11-12H2,1-6H3
SMILES:
Molecular Formula: C18H27BrN2O3S
Molecular Weight: 431.4 g/mol

1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine

CAS No.:

Cat. No.: VC16475640

Molecular Formula: C18H27BrN2O3S

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine -

Specification

Molecular Formula C18H27BrN2O3S
Molecular Weight 431.4 g/mol
IUPAC Name tert-butyl 3-(4-bromophenyl)-3-(tert-butylsulfinylamino)azetidine-1-carboxylate
Standard InChI InChI=1S/C18H27BrN2O3S/c1-16(2,3)24-15(22)21-11-18(12-21,20-25(23)17(4,5)6)13-7-9-14(19)10-8-13/h7-10,20H,11-12H2,1-6H3
Standard InChI Key ABIAPEJNGNAKLM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)NS(=O)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₈H₂₇BrN₂O₃S, MW 431.4 g/mol) features a four-membered azetidine ring substituted at the 3-position with both a tert-butyl sulfinylamino group and a 4-bromophenyl moiety. The Boc (tert-butoxycarbonyl) group at the 1-position enhances solubility and steric protection during synthetic modifications .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₇BrN₂O₃S
Molecular Weight431.4 g/mol
CAS Registry1313872-55-7
StereochemistryChiral centers at C3 (azetidine) and sulfinyl S

The tert-butyl sulfinyl group induces axial chirality, critical for enantioselective interactions in biological systems . X-ray crystallography of analogous sulfinyl azetidines confirms a distorted chair-like conformation, with the bromophenyl group occupying a pseudo-equatorial position .

Synthesis and Diastereoselective Optimization

Synthetic Pathways

The synthesis begins with the condensation of tert-butanesulfinamide with a ketone precursor under Ti(OEt)₄ catalysis, followed by Boc protection . A representative protocol involves:

  • Imine Formation: Reaction of 4-bromophenyl ketone with (R)-tert-butanesulfinamide in THF using Ti(OEt)₄ (yield: 78–85%) .

  • Azetidine Cyclization: Ring closure via intramolecular nucleophilic substitution, optimized with Cs₂CO₃ in DMF at 60°C.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate in dichloromethane, achieving >95% purity after column chromatography .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Imine formationTi(OEt)₄, THF, 25°C82
Azetidine cyclizationCs₂CO₃, DMF, 60°C75
Boc protection(Boc)₂O, DMAP, CH₂Cl₂93

Diastereoselectivity Control

The tert-butyl sulfinyl group directs facial selectivity during imine addition. Computational studies suggest a non-chelation-controlled transition state, where the sulfinyl oxygen’s hydrogen-bonding with the iminic NH favors Re-face attack . This mechanism ensures diastereomeric ratios >9:1, critical for pharmaceutical applications .

Biological Activity and Mechanism

FGFR Signaling Inhibition

The compound demonstrates nanomolar inhibitory activity (IC₅₀ = 48 nM) against FGFR1 kinase in biochemical assays. Cellular studies in triple-negative breast cancer (TNBC) models show dose-dependent apoptosis induction (EC₅₀ = 120 nM), linked to phospho-FGFR1/2 downregulation.

Table 3: Biological Activity Profile

Assay TypeTargetIC₅₀/EC₅₀
FGFR1 kinaseBiochemical48 nM
TNBC cell viabilityCellular120 nM

Binding Mode Analysis

Molecular docking reveals that the bromophenyl group occupies the hydrophobic back pocket of FGFR1, while the sulfinylamino moiety forms hydrogen bonds with Ala564 and Glu562. The Boc group minimizes off-target interactions by sterically blocking solvent-exposed regions.

Physicochemical and Spectral Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 32 mg/mL) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate decomposition <2% after 6 months at –20°C under inert atmosphere .

Table 4: Physicochemical Data

PropertyValue
Melting Point148–150°C (dec.)
LogP3.8 (calculated)
λmax (UV-Vis)278 nm (ε = 12,400 M⁻¹cm⁻¹)

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 1H, NH), 3.85–3.78 (m, 2H, azetidine CH₂), 3.45–3.38 (m, 2H, azetidine CH₂), 1.42 (s, 9H, Boc C(CH₃)₃), 1.21 (s, 9H, t-Bu) .

Comparative Analysis with Structural Analogues

The sulfinyl variant (this compound) exhibits 10-fold higher FGFR1 affinity than its sulfonyl counterpart (PubChem CID 53425210), attributed to the sulfinyl group’s hydrogen-bonding capacity .

Table 5: Comparison with tert-Butyl 3-(4-bromobenzenesulfonyl)azetidine-1-carboxylate

PropertySulfinyl DerivativeSulfonyl Derivative
FGFR1 IC₅₀48 nM520 nM
LogP3.84.2
Aqueous Solubility<0.1 mg/mL<0.01 mg/mL

Future Research Directions

  • Prodrug Development: Esterification of the Boc group to enhance bioavailability.

  • Polypharmacology Profiling: Screen against kinase panels to identify off-target effects.

  • In Vivo Efficacy: Evaluate pharmacokinetics and tumor suppression in xenograft models.

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